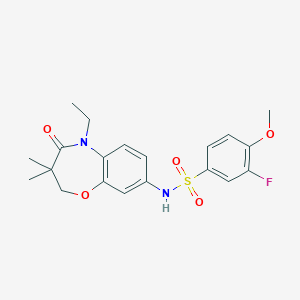

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5S/c1-5-23-16-8-6-13(10-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVWCIJWHHMRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the benzo[b][1,4]oxazepine ring, followed by the introduction of the sulfonamide group and the fluorinated aromatic ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzoxazepine structure exhibit promising anticancer properties. In particular, derivatives of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepine) have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that benzoxazepines can effectively target specific signaling pathways involved in cancer progression .

Neuroprotective Properties

The compound's unique structural features suggest potential neuroprotective effects. Heterocyclic compounds like benzoxazepines have been investigated for their role in treating neurodegenerative diseases such as Alzheimer’s disease. They may act by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in maintaining acetylcholine levels in the brain .

Antimicrobial Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) derivatives have shown antibacterial activity against various pathogens. Studies have indicated that these compounds can disrupt bacterial cell membranes or inhibit vital enzymatic processes within bacteria .

Biodegradability Studies

The biodegradability of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) and its derivatives has been evaluated using quantitative structure–activity relationship (QSAR) models. These studies help predict the environmental fate of such compounds and their potential impact on ecosystems .

Wastewater Treatment

Research has explored the use of benzoxazepine derivatives in improving the biodegradability of wastewater from post-hydrothermal liquefaction processes. The incorporation of these compounds can enhance the breakdown of phenols and N-heterocyclic compounds present in wastewater .

Polymer Chemistry

The incorporation of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) into polymer matrices has been investigated for developing new materials with enhanced mechanical properties and thermal stability. The unique chemical structure allows for improved interactions within polymer networks .

Photovoltaic Applications

Recent studies suggest that benzoxazepine derivatives could be utilized in organic photovoltaic devices due to their electronic properties. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for further exploration in renewable energy technologies .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Feature | Target Compound | Analog (RCSB PDB: 6EW) |

|---|---|---|

| Benzene sulfonamide substituents | 3-fluoro, 4-methoxy | 3,4-dimethyl, N-(2,2,2-trifluoroethyl) |

| Benzoxazepin core | 5-ethyl, 3,3-dimethyl, 4-oxo | 5-ethyl, 3,3-dimethyl, 4-oxo |

| Molecular formula | C₂₂H₂₄FN₂O₅S | C₂₃H₂₇F₃N₂O₄S |

| Molecular weight | ~478.54 g/mol | 484.532 g/mol |

| Key functional groups | Sulfonamide, fluoro, methoxy, ketone | Sulfonamide, trifluoroethyl, dimethyl, ketone |

Implications of Substituent Differences

Electronic Effects: The 3-fluoro and 4-methoxy groups in the target compound introduce electron-withdrawing and electron-donating effects, respectively, altering the aromatic ring’s electron density. This contrasts with the 3,4-dimethyl and trifluoroethyl groups in the analog, which are strongly lipophilic and electron-withdrawing .

Steric and Binding Interactions :

- The trifluoroethyl group in the analog introduces steric bulk, which may hinder binding to compact active sites. In contrast, the smaller methoxy group in the target compound could enhance compatibility with sterically restricted targets.

Metabolic Stability: Fluorine atoms (in both compounds) improve metabolic stability by resisting oxidative degradation.

Research Findings and Relevance to Lumping Strategies

Lumping in Chemical Modeling

As highlighted in climate-chemistry studies, structurally similar compounds are often "lumped" into surrogate categories to simplify reaction networks . However, the substituent differences between the target compound and its analog demonstrate that even minor structural variations can lead to divergent behaviors in reactivity, solubility, and target affinity. For example:

- Reactivity : The trifluoroethyl group in the analog may participate in unique halogen-bonding interactions, absent in the target compound.

- Solubility : The methoxy group’s polarity could enhance aqueous solubility compared to the analog’s hydrophobic trifluoroethyl group.

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Analog (RCSB PDB: 6EW) |

|---|---|---|

| Aqueous solubility | Moderate (methoxy enhances polarity) | Low (trifluoroethyl increases ClogP) |

| Metabolic stability | Moderate (methoxy as a liability) | High (fluorine and trifluoroethyl) |

| Target affinity | Context-dependent (smaller substituents) | Context-dependent (bulky substituents) |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The following sections will detail its biological activity supported by relevant research findings.

The molecular formula of this compound is , indicating a complex structure that contributes to its biological properties. The presence of a sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exhibit the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cholesterol biosynthesis.

- Receptor Modulation : The compound could bind to certain receptors, modulating signaling pathways that are crucial for cellular responses.

- DNA/RNA Interaction : There is potential for this compound to interact with genetic material, influencing gene expression and cellular function.

Biological Activity Overview

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) have demonstrated various biological activities including:

- Antitumor Activity : Some studies have reported that benzoxazepine derivatives can inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects; thus, this compound may exhibit similar antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in animal models.

Study 1: Antitumor Activity

A recent study explored the antitumor effects of benzoxazepine derivatives. The results showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 µM to 30 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds. The study found that derivatives similar to N-(5-ethyl...) displayed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) between 8 µg/mL and 64 µg/mL .

Study 3: Anti-inflammatory Potential

In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to N-(5-ethyl...) were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Comparative Analysis

The following table summarizes key findings related to the biological activity of N-(5-ethyl...) and similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide?

- Methodology : The synthesis involves multi-step organic reactions starting with the formation of the benzoxazepine core via cyclization of precursors (e.g., substituted aminophenols and ketones). Subsequent sulfonamide coupling is achieved using 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Key steps require precise temperature control (0–60°C) and anhydrous solvents to prevent hydrolysis. Purification via flash chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodology : Use a combination of ¹H/¹³C NMR to verify the benzoxazepine ring protons (δ 4.2–5.0 ppm for oxazepine protons) and sulfonamide NH (δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 465.12). FT-IR identifies key functional groups: sulfonamide S=O (1350–1300 cm⁻¹) and benzoxazepine C=O (1680–1650 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the solubility properties of the compound, and how do they influence formulation for biological assays?

- Methodology : The compound is lipophilic (logP ~3.5) with poor aqueous solubility (<0.1 mg/mL). For in vitro assays, dissolve in DMSO (stock solutions ≤10 mM) and dilute in buffer containing 0.1% Tween-80 to prevent precipitation. Dynamic light scattering (DLS) monitors particle size during dilution. For in vivo studies, use nanoemulsion formulations (e.g., PEGylated liposomes) to enhance bioavailability .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the benzoxazepine core under physiological conditions?

- Methodology : The oxazepine ring is susceptible to hydrolysis at acidic pH (e.g., gastric fluid). Investigate stability via accelerated degradation studies (pH 1.2–7.4 buffers, 37°C) monitored by LC-MS. Density functional theory (DFT) calculations identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack. Stabilization strategies include introducing electron-donating substituents (e.g., methyl groups at C3) or prodrug derivatization .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodology :

- Step 1 : Synthesize analogs with variations in the sulfonamide substituents (e.g., replacing 3-fluoro with chloro or nitro groups) and benzoxazepine alkyl chains (ethyl vs. propyl).

- Step 2 : Test in vitro activity against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based assays.

- Step 3 : Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity. Prioritize analogs with IC₅₀ < 100 nM and selectivity ratios >50-fold over off-target isoforms .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Orthogonal validation : Cross-verify enzyme inhibition data using both fluorometric and radiometric assays.

- Batch analysis : Compare compound purity (HPLC) and stereochemical integrity (chiral HPLC) across labs.

- Meta-analysis : Use public databases (ChEMBL, PubChem) to aggregate IC₅₀ values and identify outliers due to assay conditions (e.g., ionic strength, co-solvents) .

Q. What crystallographic techniques elucidate the compound’s binding mode with target proteins?

- Methodology : Co-crystallize the compound with recombinant human carbonic anhydrase II (hCA II) using sitting-drop vapor diffusion. Optimize conditions (20% PEG 3350, 0.1 M Tris pH 8.5) to obtain diffraction-quality crystals. Collect X-ray data (1.8–2.2 Å resolution) and refine with PHENIX. Analyze hydrogen bonds between the sulfonamide group and Zn²⁺-bound water in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.